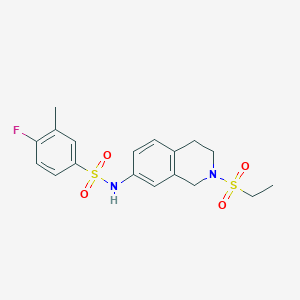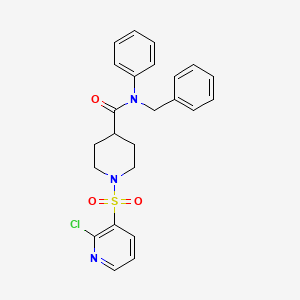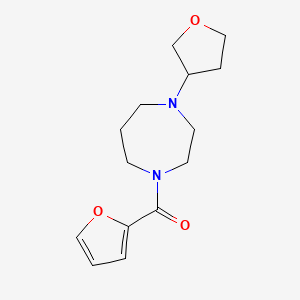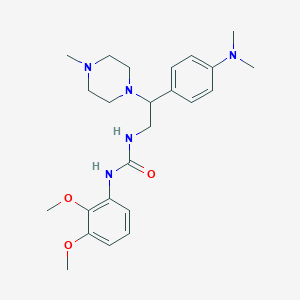
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the conditions under which the synthesis was carried out, and the yield of the product .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include studying the mechanism of these reactions, the conditions under which they occur, and the products that are formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Pro-apoptotic Effects in Cancer Therapy : Sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Compounds similar to the one you're interested in have shown significant cytotoxic activities against various cancer cell lines by inducing the expression of pro-apoptotic genes and activating apoptotic pathways through p38 and ERK phosphorylation (Cumaoğlu et al., 2015).
- Chemical Synthesis Innovations : Research on N-sulfonyl substituted aza-ortho-xylylenes highlighted the potential of these compounds in chemical synthesis, offering pathways to create complex molecular structures that could be useful in drug development and other applications (Consonni et al., 1996).
- Fluorophore Development for Zn2+ Detection : Studies have also focused on the synthesis of specific fluorophores using sulfonamide structures for detecting Zn2+ ions, indicating the utility of these compounds in biochemical assays and research (Coleman et al., 2010).
Potential Applications in Drug Design
- Inhibition of Protein Kinases : Isoquinolinesulfonamides, including derivatives closely related to your compound of interest, have been identified as potent inhibitors of protein kinases. These findings suggest applications in the development of new therapeutic agents targeting various diseases, including cancer and cardiovascular disorders (Hidaka et al., 1984).
- Selective Inhibitors for Enzyme Regulation : Another study identified compounds as selective inhibitors of casein kinase I, a crucial enzyme in cellular regulation and signaling pathways. Such inhibitors have potential uses in research and treatment of diseases related to enzyme dysregulation (Chijiwa et al., 1989).
Mecanismo De Acción
Target of Action
Similar compounds such as rimsulfuron and sulfosulfuron are known to target enzymes involved in amino acid synthesis, specifically the enzyme acetohydroxyacid synthase (AHAS). This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids.
Mode of Action
The compound’s mode of action is likely to involve the inhibition of its target enzyme, leading to a disruption in the synthesis of essential amino acids. This disruption can inhibit the growth and proliferation of cells, particularly in organisms that cannot obtain these amino acids from their environment .
Biochemical Pathways
The affected biochemical pathway is the synthesis of branched-chain amino acids, which includes leucine, isoleucine, and valine. These amino acids are essential for protein synthesis and other cellular functions. The inhibition of AHAS disrupts this pathway, leading to a deficiency in these amino acids and affecting cellular functions .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and mobile, suggesting a potential for wide distribution within the organism and the environment .
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and proliferation due to the disruption of essential amino acid synthesis. This can lead to cell death in organisms that are unable to compensate for the deficiency in these amino acids .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s high solubility in water and mobility suggest that it could be easily transported in aquatic environments. Additionally, its persistence in soils and water systems could potentially influence its long-term effects and interactions with other organisms .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-9-8-14-4-5-16(11-15(14)12-21)20-27(24,25)17-6-7-18(19)13(2)10-17/h4-7,10-11,20H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFVQAKPSDUKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2891760.png)

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2891765.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2891766.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone](/img/structure/B2891768.png)
![(5S,7R)-N-(Cyanomethyl)-5,7-dimethyl-N-propan-2-yl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2891770.png)
![3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2891771.png)


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2891778.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891779.png)
![N-(3-fluorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2891780.png)
![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2891781.png)
